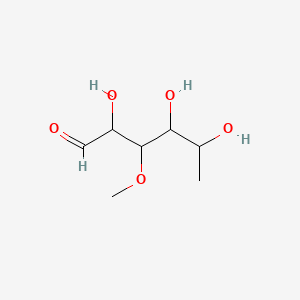

D-Digitalose

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trihydroxy-3-methoxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQBLCRFUYGBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149655-76-5 | |

| Record name | 6-Deoxy-3-O-methylhexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149655-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Biosynthetic Origins

Distribution of D-Digitalose in Biologically Active Glycoconjugates

The incorporation of D-digitalose into larger molecular frameworks significantly influences their pharmacological properties, including their potency, solubility, and pharmacokinetic profiles.

D-Digitalose is a characteristic sugar moiety found in numerous cardiac glycosides, a class of compounds known for their potent effects on the heart muscle. These glycosides are widely distributed in plants, particularly within the families Apocynaceae, Asclepiadaceae, Ranunculaceae, and Scrophulariaceae nih.govphiladelphia.edu.joksu.edu.sanuph.edu.uaksu.edu.saresearchgate.netpharmacy180.comscispace.comresearchgate.netuni-mainz.deslideshare.net. The sugar units, including D-digitalose, are typically attached to the C-3 hydroxyl group of the steroid aglycone philadelphia.edu.jonuph.edu.uapharmacy180.com. The presence and arrangement of these sugar residues, including D-digitalose, are critical for the cardiotonic activity, influencing factors such as absorption, distribution, and the glycoside's interaction with the Na+/K+-ATPase pump nuph.edu.uaslideshare.netpharmacologyeducation.org.

Specific examples of cardiac glycosides that incorporate D-digitalose include compounds isolated from Digitalis species and Adonis amurensis. For instance, certain cardenolide glycosides found in Digitalis purpurea and Adonis amurensis feature D-digitalose as one of their sugar moieties nih.govresearchgate.net. Strospeside, a cardenolide glycoside, is characterized by the attachment of beta-D-digitalose to the gitoxigenin (B107731) aglycone nih.gov. Thevetin (B85951) and emicymarin (B1205246) are also noted to contain D-digitalose wikipedia.org.

Table 1: Cardiac Glycosides Containing D-Digitalose

| Compound Name | Source Organism/Family | Aglycone (if specified) | Primary Activity |

| Strospeside | Digitalis viridiflora, Digitalis purpurea | Gitoxigenin | Cardiotonic |

| Thevetin | (General mention) | N/A | Cardiotonic |

| Emicymarin | (General mention) | N/A | Cardiotonic |

| Cardenolide Glycosides | Digitalis purpurea, Adonis amurensis | Digitoxigenin (B1670572), Gitoxigenin | Cardiotonic |

D-Digitalose is also a component of certain antitumor anthracycline glycosides, contributing to their cytotoxic properties. Chartreusin (B1668571), a potent antitumor agent produced by Streptomyces chartreusis, is a notable example that contains both D-fucose and D-digitalose residues nih.govresearchgate.netcore.ac.uk. These deoxy sugars are attached to the anthracycline aglycone, influencing the compound's mechanism of action against cancer cells. While other anthracyclines may contain related deoxy sugars like 2-deoxy-L-fucose, D-digitalose is specifically identified in the structure of chartreusin nih.gov.

Table 2: Antitumor Anthracycline Glycosides Containing D-Digitalose

| Compound Name | Source Organism | Primary Activity |

| Chartreusin | Streptomyces chartreusis | Antitumor |

While cardiac glycosides and antitumor anthracyclines represent the primary natural product classes incorporating D-digitalose, its presence in other significant scaffold types has not been extensively detailed in the reviewed literature. The focus of research has largely remained on its role within these well-established bioactive compound families.

Elucidation of D-Digitalose Biosynthetic Pathways

The biosynthesis of D-digitalose is a complex enzymatic process that typically begins with common sugar precursors, ultimately leading to the formation of activated nucleotide sugars.

The biosynthesis of D-digitalose is understood to proceed from common hexoses, with D-fucose and its activated form, thymidine (B127349) diphosphate-D-fucose (TDP-D-fucose), being proposed as key precursors wikipedia.orgnih.govresearchgate.net. The general pathway for bacterial deoxysugar biosynthesis, which is often conserved or analogous in other organisms, initiates with glucose-1-phosphate. This is converted to TDP-D-glucose, followed by dehydration and reduction steps to yield TDP-4-keto-6-deoxy-D-glucose, a central intermediate for many deoxysugars nih.govresearchgate.net.

D-Digitalose is chemically described as a methyl ether of D-fucose wikipedia.org. This suggests that the pathway involves the methylation of a fucose-derived intermediate. Synthetic routes described for D-digitalose from D-galactose involve multiple steps, including protection, methylation, and deprotection, highlighting the enzymatic complexity required for its formation yok.gov.tr. The precise sequence of enzymatic modifications, including epimerization, deoxygenation, and methylation, is crucial for generating the specific structure of D-digitalose.

The conversion of precursor sugars into D-digitalose is catalyzed by a series of specific enzymes. While detailed enzymatic pathways for D-digitalose formation in all producing organisms are still under investigation, general mechanisms for deoxysugar biosynthesis provide insight. Enzymes such as thymidylyltransferases, TDP-glucose 4,6-dehydratases, ketoreductases, epimerases, and methyltransferases are known to be involved in the synthesis of various TDP-deoxysugars nih.govnih.gov. For D-digitalose, a key enzymatic step would involve the methylation of a fucose-derived intermediate, likely catalyzed by a specific methyltransferase, following the formation of TDP-D-fucose or a related precursor wikipedia.org. The synthesis from D-galactose involves steps such as isopropylidenation, methylation, and dehydrochlorination, implying the action of protecting group enzymes, methyltransferases, and potentially dehydrochlorinating enzymes yok.gov.tr.

Table 3: Key Enzymes in D-Digitalose Biosynthesis (Proposed/Inferred)

| Enzyme Type (General) | Proposed Function | Intermediate/Precursor (Proposed) | Notes |

| Thymidylyltransferase | Catalyzes the formation of TDP-glucose from glucose-1-phosphate and TTP. | Glucose-1-phosphate, TTP | Found in general deoxysugar pathways nih.govresearchgate.net. |

| TDP-glucose 4,6-dehydratase | Converts TDP-glucose to TDP-4-keto-6-deoxy-D-glucose. | TDP-D-glucose | Central intermediate for many deoxysugars nih.govresearchgate.net. |

| Ketoreductase | Reduces keto groups to hydroxyl groups. | TDP-4-keto-6-deoxy-D-glucose | Involved in forming the deoxy-sugar backbone. |

| Epimerase | Catalyzes epimerization reactions, altering stereochemistry. | Various TDP-sugar intermediates | Essential for achieving the correct configuration of the deoxy sugar. |

| Methyltransferase (O-methyl) | Catalyzes the methylation of hydroxyl groups. | Fucose-derived intermediate (e.g., TDP-D-fucose) | Crucial for forming the 3-O-methyl ether characteristic of D-digitalose wikipedia.org. |

| Protection/Deprotection Enzymes | Involved in installing and removing protecting groups during chemical synthesis (analogous to enzymatic steps). | Galactose or fucose derivatives | Chemical synthesis routes involve these types of steps yok.gov.tr. |

Compound Name Index:

Aclarubicin

Adonis amurensis

Aglycone

Chartreusin

Cardiac Glycosides

Cardenolide Glycosides

D-acofriose

D-cymarose

D-fucose

D-fucofuranose

D-galactose

D-glucose

D-glucomethylose

D-digitalose

D-diginose

D-digitoxose

D-fructose

D-sarmentose

Digitalis lanata

Digitalis purpurea

Emicymarin

Gitoxigenin

Gilvocarcin V

L-rhamnose

L-thevetose

L-vallarose

Methyltransferase

Nerium oleander

Rhodomycin

Streptomyces chartreusis

Strospeside

Strophanthus species

Thevetin

TDP-D-allose

TDP-D-fucose

TDP-D-fucofuranose

TDP-D-glucose

TDP-4-keto-6-deoxy-D-glucose

TDP-D-ravidosamine

TDP-D-streptose

TDP-D-xylo-hex-4-ulopyranose

TDP-D-mycaminose

TDP-D-olivose

TDP-D-desosamine

TDP-D-glucose 4,6-dehydratase

TDP-D-fucopyranose

TDP-D-fucofuranose

Chemical Synthesis Methodologies

Historical Perspectives on D-Digitalose Total Synthesis

The journey to synthesizing D-Digitalose began with its isolation and structural elucidation. D-Digitalose was first obtained through the hydrolysis of glycosides, such as Digitalinum verum, a component of gitoxigenin (B107731), in 1892 wikipedia.orgdrugfuture.com. The definitive determination of its chemical structure was later achieved by Otto Schmidt in 1943 wikipedia.orgdrugfuture.com. Early synthetic efforts aimed to replicate these natural structures, laying the groundwork for more efficient and controlled synthetic pathways. The development of synthetic routes for related deoxy sugars, such as D-acofriose (6-deoxy-3-O-methyl-D-mannose), also contributed to the understanding and methodologies applicable to D-Digitalose synthesis, with the first chemical synthesis of D-acofriose being reported yok.gov.tryok.gov.tr.

Contemporary Strategies for D-Digitalose and Stereoisomer Synthesis

Modern synthetic approaches to D-Digitalose primarily focus on building the molecule from readily available monosaccharide precursors, employing a series of carefully orchestrated chemical transformations.

A prevalent and effective strategy for the synthesis of D-Digitalose utilizes D-galactose as the starting material yok.gov.trtandfonline.comyok.gov.tr. This route typically involves the initial protection of specific hydroxyl groups on the galactose scaffold, followed by modifications to introduce the deoxy and methyl functionalities. A common starting point is the reaction of D-galactose with chloral (B1216628) in the presence of a sulfuric acid catalyst to yield 1,2-O-trichloroethylidene-α-D-galactofuranose, also known as galactochloralose yok.gov.trtandfonline.com. This intermediate serves as a crucial building block for subsequent transformations.

The conversion of galactochloralose to D-Digitalose requires precise control over regioselectivity and stereoselectivity at multiple stages. Following the formation of galactochloralose, a 5,6-O-isopropylidene derivative is typically generated by reacting it with 2,2-dimethoxypropane (B42991) yok.gov.trtandfonline.com. This isopropylidene protection facilitates selective methylation at the C-3 position, often achieved through standard methylation procedures, followed by acid hydrolysis to remove the isopropylidene group and reveal the 3-O-methyl-1,2-O-trichloroethylidene-α-D-galactofuranose intermediate yok.gov.trtandfonline.com.

A key step in achieving the 6-deoxy functionality involves the conversion of the C-6 hydroxyl group into a leaving group, typically a tosylate, followed by reduction. The orthoester intermediate, formed through dehydrochlorination of the trichloroethylidene acetal (B89532) using a base like potassium tert-butoxide, possesses a free hydroxyl group at C-6 which is then tosylated yok.gov.trtandfonline.comscispace.com. This tosylated intermediate undergoes reduction, commonly with lithium aluminum hydride (LiAlH4) in diethyl ether, to yield the 6-deoxy derivative yok.gov.trtandfonline.com.

The synthesis of D-Digitalose heavily relies on the strategic use of protecting groups and the versatile chemistry of orthoesters. The trichloroethylidene acetal serves as a robust protecting group for the anomeric and C-2 hydroxyls, offering stability under certain reaction conditions scispace.com. The subsequent formation of a trisicyclic orthoester from this acetal is a pivotal step, enabling selective functionalization at other positions yok.gov.trtandfonline.comscispace.com. The orthoester moiety is later removed via acidic hydrolysis, often employing an acidic resin, to liberate the free hydroxyls and complete the synthesis yok.gov.trtandfonline.com. Other protecting groups, such as isopropylidene and tosyl, are also integral to directing the regioselective methylation and deoxygenation steps yok.gov.trtandfonline.comrsc.org.

Chemical Synthesis of D-Digitalose Derivatives for Further Studies

For comprehensive characterization and to facilitate further investigations into its biological roles or potential applications, D-Digitalose is often converted into various derivatives. Common derivatives prepared include the triacetate, phenylosazone, and diethyldithioacetal forms of D-Digitalose yok.gov.trtandfonline.com. These derivatives aid in confirming the structure and purity of the synthesized compound through spectroscopic and analytical methods. Furthermore, the synthesis of various glycoside derivatives of D-Digitalose is undertaken to explore its incorporation into more complex carbohydrate structures tandfonline.com.

Convergent and Linear Synthesis Paradigms in Complex Glycoside Assembly

Data Tables

Table 1: Key Steps in the Synthesis of D-Digitalose from D-Galactose

| Step | Starting Material/Intermediate | Reagent(s) / Conditions | Product | Notes |

| 1 | D-Galactose | Chloral, H₂SO₄ (cat.) | 1,2-O-trichloroethylidene-α-D-galactofuranose (Galactochloralose) | Formation of acetal |

| 2 | Galactochloralose | 2,2-Dimethoxypropane | 5,6-O-isopropylidene derivative | Protection of C5 and C6 hydroxyls |

| 3 | 5,6-O-isopropylidene derivative | Methylating agent, Acid hydrolysis | 3-O-methyl-1,2-O-trichloroethylidene-α-D-galactofuranose | Methylation at C3, deprotection of C5/C6 |

| 4 | 3-O-methyl-1,2-O-trichloroethylidene-α-D-galactofuranose | Potassium tert-butoxide | 3-O-methyl-1,2,5-O-orthodichloroacetyl-α-D-galactofuranose | Tricyclic orthoester formation |

| 5 | Tricyclic orthoester | Tosyl chloride (TsCl) | 6-O-tosyl derivative | Activation of C6 hydroxyl |

| 6 | 6-O-tosyl derivative | LiAlH₄, Diethyl ether | 6-deoxy derivative | Reduction of tosyl group |

| 7 | 6-deoxy derivative | Acidic resin, Acidic hydrolysis | D-Digitalose | Removal of orthoester moiety |

Table 2: Characterization Derivatives of D-Digitalose

| Derivative | Preparation Method |

| Triacetate | Acetylation of D-Digitalose |

| Phenylosazone | Reaction with phenylhydrazine |

| Diethyldithioacetal | Reaction with ethanethiol |

Compound List

D-Digitalose (6-deoxy-3-O-methyl-D-galactose)

D-Galactose

Chloral

1,2-O-trichloroethylidene-α-D-galactofuranose (Galactochloralose)

2,2-Dimethoxypropane

5,6-O-isopropylidene derivative

3-O-methyl-1,2-O-trichloroethylidene-α-D-galactofuranose

Potassium tert-butoxide

3-O-methyl-1,2,5-O-orthodichloroacetyl-α-D-galactofuranose

Tosyl chloride (TsCl)

6-O-tosyl derivative

Lithium aluminum hydride (LiAlH₄)

6-deoxy derivative

D-Acofriose (6-deoxy-3-O-methyl-D-mannose)

Triacetate (of D-Digitalose)

Phenylosazone (of D-Digitalose)

Diethyldithioacetal (of D-Digitalose)

D-Fucose

D-Glucose

D-Gulose

D-Mannose

Chemoenzymatic and Biotransformational Approaches

Application of Enzymatic Catalysis in D-Digitalose Synthesis

While a complete de novo enzymatic synthesis of D-digitalose has not been extensively detailed, the enzymatic synthesis of its activated nucleotide precursor, dTDP-D-digitalose, can be inferred from established pathways for other 2,6-dideoxy sugars. These multi-enzyme cascade reactions typically start from a common precursor, such as glucose-1-phosphate, and proceed through a series of enzymatic steps to generate the final activated deoxysugar, which can then be hydrolyzed to yield the free sugar.

The proposed enzymatic synthesis of dTDP-D-digitalose would likely involve a pathway analogous to that of other dTDP-2,6-dideoxyhexoses. This would begin with the conversion of a primary sugar phosphate (B84403) to dTDP-D-glucose. A key intermediate, dTDP-4-keto-6-deoxy-D-glucose, is then formed through the action of a 4,6-dehydratase. Subsequent enzymatic modifications, including the action of a 2-dehydrase, 3-ketoreductase, and potentially an epimerase, would ultimately yield the desired dTDP-D-digitalose. The high regio- and stereospecificity of these enzymes ensures the correct configuration of the final product.

A chemoenzymatic approach can also be employed, where chemical steps are combined with enzymatic transformations. For instance, a chemically synthesized precursor can be fed into an enzymatic cascade to produce the final product. This strategy leverages the strengths of both chemical and enzymatic synthesis to create more efficient and versatile routes to complex molecules like D-digitalose.

Biotransformation of D-Digitalose Precursors and Containing Glycosides by Microbial and Plant Systems

Biotransformation using whole-cell systems, including microbial and plant cells, has emerged as a powerful tool for modifying cardiac glycosides that contain D-digitalose or its precursors. These systems can perform highly specific reactions, such as hydroxylations and glycosylations, on complex molecules that are challenging to achieve through chemical means.

Plant Cell Systems:

Plant cell cultures, particularly from Digitalis species, have been extensively studied for their ability to biotransform cardiac glycosides. For example, cell suspension cultures of Digitalis lanata have been shown to hydroxylate digitoxin (B75463) at the 12β-position to produce digoxin (B3395198), a more widely used therapeutic agent. nih.govnih.gov While this transformation does not directly involve the D-digitalose moiety, it demonstrates the capacity of these cell cultures to perform specific modifications on the aglycone of a digitalose-containing glycoside. Furthermore, Digitalis purpurea cell cultures have also been investigated for their biotransformational capabilities. nih.gov Studies have also shown that plant cell cultures can glycosylate cardenolide precursors. For instance, the O-glycosylation of evatromonoside by cultured D. lanata cells yields glucoevatromonoside. researchgate.net

Microbial Systems:

A variety of microorganisms have been shown to effectively biotransform cardiac glycosides. For example, Streptomyces species have been used to carry out the 12β-hydroxylation of digitoxin to digoxin. mdpi.com Fungal systems, such as Fusarium ciliatum, have also demonstrated the ability to hydroxylate digitoxigenin (B1670572), the aglycone of digitoxin. scielo.br More recently, the gut bacterium Eggerthella lenta has been identified as being capable of inactivating digoxin by reducing a double bond in the lactone ring, highlighting the role of the gut microbiome in the metabolism of digitalose-containing compounds. beilstein-journals.org

| System | Substrate | Primary Product | Reaction Type |

|---|---|---|---|

| Digitalis lanata (plant cell culture) | Digitoxin | Digoxin | 12β-hydroxylation |

| Streptomyces sp. | Digitoxin | Digoxin | 12β-hydroxylation |

| Fusarium ciliatum | Digitoxigenin | Digoxigenin | 12β-hydroxylation |

| Eggerthella lenta | Digoxin | Dihydrodigoxin | Reduction |

Glycosyltransferase-Mediated D-Digitalose Transfer and Glycosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. In the context of D-digitalose, GTs are responsible for attaching this sugar to the aglycone core of cardiac glycosides. While the "one enzyme-one linkage" hypothesis suggests a high degree of specificity for many GTs, some exhibit a degree of promiscuity, accepting a range of sugar donors and acceptors. researchgate.net

The biosynthesis of cardiac glycosides in Digitalis species involves a series of glycosylation steps catalyzed by specific GTs. While the precise characterization of a GT that exclusively transfers D-digitalose is still an area of active research, studies on the glycosylation of digitoxigenin and other cardenolide precursors provide insights into this process. Transcriptome analysis of Digitalis purpurea has identified several candidate genes encoding GTs, such as UGT85A7, which are believed to be involved in the glycosylation of cardenolides. nih.gov

The substrate specificity of these enzymes is crucial for the correct assembly of the oligosaccharide chain of cardiac glycosides. The GTs involved must recognize both the activated D-digitalose donor (likely dTDP-D-digitalose) and the specific hydroxyl group on the aglycone or the preceding sugar residue to form the correct glycosidic linkage. The relaxed substrate specificity of some GTs opens up the possibility of glycoengineering, where these enzymes could be used to create novel glycosides with altered pharmacological properties.

Regio- and Stereospecificity in Enzymatic Transformations

A hallmark of enzymatic catalysis is the high degree of regio- and stereospecificity exhibited by enzymes. This is particularly important in the synthesis and modification of carbohydrates like D-digitalose, where the presence of multiple hydroxyl groups of similar reactivity makes selective chemical modification challenging.

Regiospecificity:

Enzymes can distinguish between different hydroxyl groups on a molecule, leading to the modification of a specific position. In the context of D-digitalose glycosylation, a glycosyltransferase will selectively catalyze the formation of a glycosidic bond at a particular hydroxyl group of the aglycone, for example, the 3β-hydroxyl group of digitoxigenin. This regiospecificity ensures the formation of a single, well-defined product, avoiding the mixture of isomers that would be produced in a non-selective chemical reaction. The regioselectivity of glycosyltransferases has been demonstrated in the synthesis of various flavonoid glucosides using enzymes from Arabidopsis. nih.gov

Stereospecificity:

Enzymes are chiral catalysts and can therefore control the stereochemical outcome of a reaction. In the biosynthesis of D-digitalose, the enzymes involved in the deoxysugar pathway ensure the correct stereochemistry at each chiral center. For example, the reductases involved in the later stages of the biosynthesis of 2,6-dideoxyhexoses are highly stereospecific, leading to the formation of the correct sugar isomer. researchgate.net Similarly, when a glycosyltransferase transfers D-digitalose to an acceptor, it does so with a specific anomeric configuration (either α or β), resulting in a stereochemically pure product. The stereospecificity of enzymes is a key advantage of biocatalysis, as the synthesis of stereopure carbohydrates is a significant challenge in organic chemistry.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for D-Digitalose Identification within Complex Glycoconjugates

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of glycoconjugates containing D-digitalose. Its ability to provide exact mass measurements with high accuracy (typically below 5 ppm error) allows for the determination of elemental compositions for both the parent molecule and its fragment ions. When coupled with liquid chromatography (LC), LC-HRMS enables the separation and identification of individual glycosides from complex mixtures, such as plant extracts. The fragmentation patterns observed in HRMS provide signature peaks that are characteristic of the aglycone and the specific sugar units present, including D-digitalose.

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to deduce the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. In the context of cardiac glycosides, the glycosidic bonds are often labile and cleave during collision-induced dissociation (CID), resulting in the loss of sugar moieties.

The fragmentation of the D-digitalose unit itself produces a series of characteristic product ions. The initial cleavage of the glycosidic bond and loss of the sugar from the aglycone typically yields an ion corresponding to the sugar moiety. For D-digitalose (C₇H₁₄O₅, molecular weight 178.18 g/mol ), the protonated molecule would be [C₇H₁₄O₅+H]⁺ with an m/z of 179. Subsequent fragmentation of this sugar ion occurs primarily through sequential water losses and cross-ring cleavages. A common initial fragmentation is the loss of a water molecule, leading to a product ion at m/z 161. Further fragmentation of the m/z 161 ion generates smaller, yet structurally informative, product ions. These fragmentation patterns are crucial for distinguishing D-digitalose from other isomeric or related deoxy sugars within a glycoconjugate.

Table 1: Characteristic Tandem MS Product Ions for the D-Digitalose Moiety

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 179 [M+H]⁺ | 161 | H₂O | Dehydration of the protonated sugar. |

| 161 | 143 | H₂O | Second dehydration event. |

| 143 | 129 | CH₂O | Loss of formaldehyde (B43269) via cross-ring cleavage. |

This interactive table summarizes the key fragmentation steps observed for D-digitalose in tandem mass spectrometry.

Isotopic labeling is a definitive technique used to trace the metabolic journey of precursors into final biosynthetic products. By feeding an organism with a precursor enriched with a stable isotope (e.g., ¹³C or ²H), the position and incorporation of the label in the target molecule can be tracked by mass spectrometry or NMR. This provides direct evidence for the biosynthetic pathway.

The biosynthesis of D-digitalose, a 6-deoxy-3-O-methyl-D-galactose, is understood to proceed from a common nucleotide-activated sugar precursor, likely dTDP-D-glucose. The pathway involves several enzymatic steps including dehydration, epimerization, and methylation. Isotopic labeling studies are instrumental in confirming this proposed pathway. For example, feeding experiments with ¹³C-labeled glucose can elucidate the origin of the carbon skeleton, while feeding with L-methionine labeled with ¹³C or ²H in its methyl group (S-adenosyl methionine, SAM) can confirm the origin of the 3-O-methyl group. Mass spectrometry can precisely determine the mass shift in the final product, confirming the incorporation of the isotopic label and providing insights into the enzymatic mechanisms.

Table 2: Hypothetical Isotopic Labeling Experiment for D-Digitalose Biosynthesis

Structural Biology and Glycosidic Linkage Research

Conformational Analysis of D-Digitalose Residues within Glycosides

The three-dimensional structure of sugar residues within a glycoside is critical to its biological activity. For D-Digitalose, a 6-deoxy-3-O-methyl-D-galactose, its conformational preferences are determined by the arrangement of its substituents on the pyranose ring. While extensive research on more common sugars exists, detailed conformational analysis specifically targeting the D-Digitalose moiety within natural products is less prevalent in the literature.

However, general principles of carbohydrate conformation can be applied. The D-galactose configuration suggests that the pyranose ring of D-Digitalose will predominantly adopt a 4C1 (chair) conformation. In this conformation, the substituents at positions C2, C3, C4, and C5 would be arranged to minimize steric hindrance. The presence of the O-methyl group at the C3 position and the deoxy nature at C6 are defining features that influence its specific geometry and interactions.

Influence of D-Digitalose Glycosylation on Overall Glycoside Structure and Conformation

Glycosylation, the attachment of sugar moieties to an aglycone, can significantly alter the physicochemical properties and the three-dimensional structure of the parent molecule. The sugar portion of cardiac glycosides, including D-Digitalose, is known to influence the molecule's solubility, kinetics, and binding affinity to its biological target, the Na+/K+-ATPase pump. wikipedia.orgcvpharmacology.com

In studies of cardiac glycosides like thevetin (B85951), which contains D-Digitalose, the sugar chain contributes significantly to the polarity of the molecule. nih.gov The specific nature of the sugar can affect how the glycoside is positioned within its binding site on the Na+/K+-ATPase. Research on various cardiac glycosides has shown that the type and number of sugar residues impact the stability of the enzyme-inhibitor complex. nih.gov

Mechanistic Insights into Glycoside Hydrolysis and Modification Involving D-Digitalose

The cleavage of the glycosidic bond, a process known as hydrolysis, is a fundamental reaction for the metabolism and degradation of glycosides. This can occur through chemical (e.g., acid-catalyzed) or enzymatic pathways.

Acid Hydrolysis Acid-catalyzed hydrolysis is a common laboratory method used to cleave the sugar moieties from the aglycone for structural analysis. In the case of thevetia glycosides containing D-Digitalose, acid hydrolysis under severe conditions has been employed to isolate the aglycones for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This process typically involves protonation of the glycosidic oxygen, followed by the departure of the aglycone and subsequent attack by water at the anomeric carbon of the sugar.

Enzymatic Hydrolysis Enzymatic hydrolysis is a highly specific process that occurs in biological systems. For example, the enzymatic hydrolysis of thevetin, a cardiac glycoside containing D-Digitalose, has been shown to proceed in a stepwise manner. The process can cleave the glycoside into the aglycone neriifolin and two molecules of D-glucose, which are also part of thevetin's sugar chain. nih.gov Under milder enzymatic conditions, a diglycoside known as thevebioside can be obtained, which is subsequently broken down into neriifolin and glucose. nih.gov This indicates a sequential removal of the sugar units, with specific enzymes targeting different glycosidic linkages.

| Glycoside | Hydrolysis Condition | Products |

| Thevetin | Enzymatic (stronger conditions) | Neriifolin, 2x D-Glucose |

| Thevetin | Enzymatic (milder conditions) | Thevebioside |

| Thevebioside | Enzymatic | Neriifolin, D-Glucose |

This table summarizes the products of enzymatic hydrolysis of the D-Digitalose-containing glycoside, thevetin, under different conditions.

Computational Modeling and Molecular Dynamics Simulations of D-Digitalose Interactions within Glycoconjugates

While specific computational studies focusing exclusively on D-Digitalose are not widely reported, the methodologies are well-established for carbohydrates and cardiac glycosides in general. These studies typically involve:

Conformational Searches: To identify low-energy conformations of the D-Digitalose ring and the glycosidic linkage.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the glycoside in a solvent environment (e.g., water), providing information on its flexibility, conformational transitions, and interactions with surrounding molecules.

Docking Studies: To predict the binding mode of a D-Digitalose-containing glycoside to its protein target, such as the Na+/K+-ATPase.

These computational approaches can complement experimental data from techniques like NMR. For example, MD simulations can help refine solution structures derived from NMR data and provide a more detailed picture of the dynamic equilibrium of different conformers. researchgate.net For a molecule like D-Digitalose, computational modeling could be used to compare its conformational effects to those of other sugars like D-digitoxose, thereby helping to elucidate structure-activity relationships among different cardiac glycosides.

Metabolic Engineering and Synthetic Biology for D Digitalose

Strategies for Enhanced D-Digitalose Production via Microbial Engineering

The microbial production of D-Digitalose, while not yet established at an industrial scale, is a promising area of research. Drawing parallels from the biosynthesis of other rare sugars like D-allose and D-psicose, several strategies can be envisioned for enhancing D-Digitalose titers in engineered microbes such as Escherichia coli. nih.govnih.gov These strategies primarily revolve around optimizing precursor availability, alleviating metabolic bottlenecks, and minimizing the formation of competing byproducts.

One key approach involves the overexpression of genes in the putative D-Digitalose biosynthetic pathway. This pathway is hypothesized to start from a common precursor, likely TDP-D-glucose. The crucial enzymatic steps are thought to involve a TDP-D-glucose 4,6-dehydratase, a 3,4-ketoreductase, and a specific O-methyltransferase. By placing the genes encoding these enzymes under the control of strong, inducible promoters, the metabolic flux can be channeled towards the desired product.

Furthermore, redirecting carbon flux from central metabolism towards the D-Digitalose pathway is critical. This can be achieved by knocking out genes involved in competing pathways that drain the precursor pool. For instance, deleting genes responsible for the synthesis of other nucleotide sugars or storage polysaccharides could increase the availability of TDP-D-glucose for D-Digitalose synthesis.

Optimization of fermentation conditions is another vital aspect. This includes fine-tuning parameters such as temperature, pH, and nutrient composition to favor both microbial growth and D-Digitalose production. Fed-batch fermentation strategies, where key nutrients are supplied periodically, can help maintain optimal production conditions over an extended period.

| Strategy | Description | Potential Impact |

| Pathway Overexpression | Increase the expression levels of key biosynthetic enzymes. | Higher conversion rates of precursor to product. |

| Metabolic Channeling | Redirect carbon flux towards the D-Digitalose pathway. | Increased availability of precursors. |

| Byproduct Elimination | Knockout genes involved in competing metabolic pathways. | Reduced metabolic burden and improved yield. |

| Fermentation Optimization | Fine-tune culture conditions for optimal production. | Enhanced cell viability and product titers. |

Recombinant Expression and Characterization of D-Digitalose-Modifying Enzymes

Central to the successful engineering of D-Digitalose production is the identification, recombinant expression, and thorough characterization of the key enzymes involved in its biosynthesis. While the specific enzymes for D-Digitalose are still under active investigation, insights can be drawn from the well-studied biosynthesis of the related sugar, TDP-d-digitoxose. nih.gov

The initial step is catalyzed by TDP-D-glucose 4,6-dehydratase , which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. nih.gov This enzyme has been successfully expressed and characterized from various microorganisms. nih.govwikipedia.org For D-Digitalose synthesis, a similar enzyme would be required.

The subsequent reduction of the 4-keto intermediate is likely carried out by a 3,4-ketoreductase . The stereospecificity of this enzyme is crucial in determining the final configuration of the sugar. Characterization of such reductases from deoxysugar biosynthetic pathways will be instrumental in identifying a suitable candidate for D-Digitalose synthesis. nih.gov

Finally, the characteristic 3-O-methylation of D-Digitalose is catalyzed by an O-methyltransferase . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govnih.gov The regiospecificity of the methyltransferase is paramount to ensure the correct methylation pattern. Recombinant expression of candidate methyltransferases in hosts like E. coli allows for their purification and detailed biochemical characterization, including substrate specificity and kinetic parameters. nih.govnih.gov

| Enzyme | Putative Function in D-Digitalose Biosynthesis | Key Characteristics for Engineering |

| TDP-D-glucose 4,6-dehydratase | Conversion of TDP-D-glucose to a 4-keto-6-deoxy intermediate. nih.gov | High catalytic efficiency, stability. |

| 3,4-Ketoreductase | Stereospecific reduction of the 4-keto group. | Correct stereochemical outcome. |

| O-Methyltransferase | Regiospecific methylation at the 3-hydroxyl group. nih.govnih.gov | High regiospecificity, efficient use of SAM. |

Synthetic Genetic Circuits for Controlled D-Digitalose Biosynthesis

To achieve precise and robust control over D-Digitalose biosynthesis, synthetic genetic circuits are being explored. These circuits are designed to regulate the expression of the biosynthetic genes in a predictable and often dynamic manner. dtu.dk This level of control is essential to balance the metabolic burden on the host cell and maximize product yield.

One common approach is the use of inducible promoter systems. By placing the D-Digitalose biosynthetic genes under the control of promoters that are activated by specific chemical inducers, the production phase can be decoupled from the cell growth phase. This allows for the accumulation of healthy biomass before initiating the energy-intensive process of D-Digitalose synthesis.

Furthermore, dynamic regulatory circuits can be implemented to maintain metabolic homeostasis. For instance, biosensors that detect the intracellular concentration of a key metabolite can be engineered to modulate the expression of the biosynthetic pathway. This creates a self-regulating system that can adjust the metabolic flux in real-time to avoid the accumulation of toxic intermediates and optimize the production of the final product.

The integration of logic gates, such as AND and NOR gates, into these circuits can enable more sophisticated control strategies. frontiersin.orgproteopedia.org For example, an AND gate could require the presence of both an external inducer and an internal metabolic signal to activate gene expression, ensuring that production only occurs under optimal conditions.

| Circuit Type | Principle of Operation | Application in D-Digitalose Biosynthesis |

| Inducible Promoters | Gene expression is triggered by an external chemical inducer. | Temporal separation of cell growth and product synthesis. |

| Dynamic Regulation | Biosensors modulate gene expression based on metabolite levels. | Maintenance of metabolic balance and prevention of toxicity. |

| Logic Gates | Integration of multiple input signals to control gene expression. | Fine-tuned and robust control over the biosynthetic pathway. |

Future Prospects of D-Digitalose in Bio-Inspired Synthesis and Glycoengineering

The development of robust microbial platforms for D-Digitalose production opens up exciting avenues for its application in bio-inspired synthesis and glycoengineering. As a unique building block, D-Digitalose can be incorporated into various natural and synthetic molecules to generate novel compounds with potentially enhanced or altered biological activities.

One of the most promising applications is in the field of glycorandomization . By expressing the D-Digitalose biosynthetic pathway in a host organism that produces a bioactive aglycone, it becomes possible to attach this rare sugar to the aglycone, creating a novel glycoside. This approach has been successfully demonstrated for the related sugar d-digitoxose, leading to the generation of new antibiotic derivatives. nih.gov

Furthermore, the enzymatic machinery of the D-Digitalose pathway can be exploited for the in vitro synthesis of D-Digitalose and its derivatives. Purified enzymes can be used in a cascade reaction to produce the desired sugar with high purity and yield, providing a valuable tool for synthetic chemists.

In the realm of glycoengineering , the ability to produce D-Digitalose allows for the precise modification of glycoproteins and other glycoconjugates. This could have implications for the development of new therapeutics with improved pharmacokinetic properties or novel biological functions.

As our understanding of the biosynthesis of D-Digitalose deepens and the tools of synthetic biology become more sophisticated, the potential to harness this rare sugar for a wide range of applications in medicine, biotechnology, and materials science will continue to grow.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.